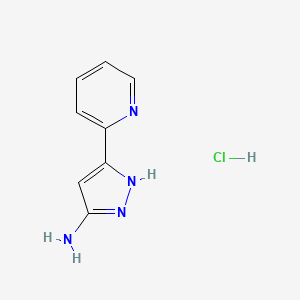
3-Amino-5-(2-pyridyl)-1H-pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD21332862” is a chemical entity with significant interest in various scientific fields It is known for its unique structural properties and potential applications in chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD21332862” involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: On an industrial scale, the production of “MFCD21332862” is optimized for cost-effectiveness and scalability. The process involves large-scale reactors and continuous flow systems to maintain consistent quality and high yield. The use of advanced purification techniques ensures that the final product meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD21332862” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: The reactions involving “MFCD21332862” often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically require nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed: The major products formed from the reactions of “MFCD21332862” depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
“MFCD21332862” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its biological activity. In industry, it is used in the production of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “MFCD21332862” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity. This interaction can result in the modulation of biochemical pathways, ultimately affecting cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds: Several compounds are structurally similar to “MFCD21332862,” including those with similar functional groups and core structures. Examples include compounds with similar reactivity and applications in scientific research.
Uniqueness: What sets “MFCD21332862” apart from similar compounds is its unique combination of functional groups and structural features
Propiedades
Fórmula molecular |
C8H9ClN4 |
|---|---|
Peso molecular |
196.64 g/mol |
Nombre IUPAC |
5-pyridin-2-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-8-5-7(11-12-8)6-3-1-2-4-10-6;/h1-5H,(H3,9,11,12);1H |
Clave InChI |
FIPBRZVTPXGGSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=NN2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
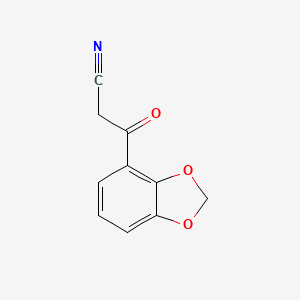
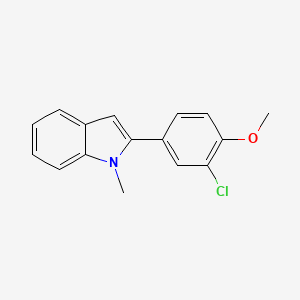
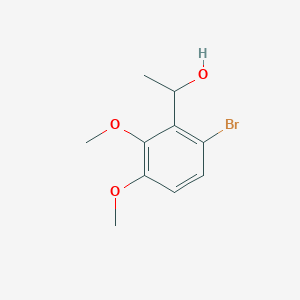
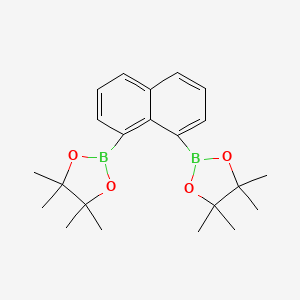
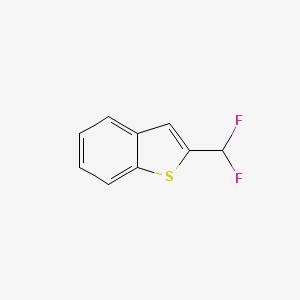
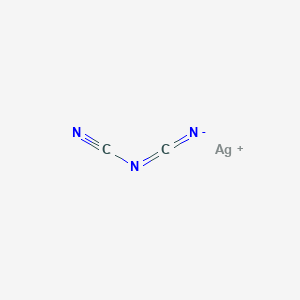
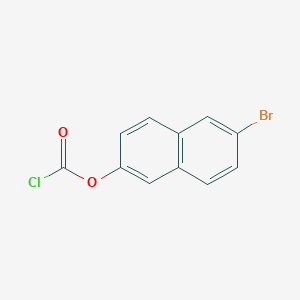
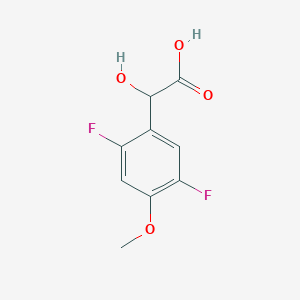
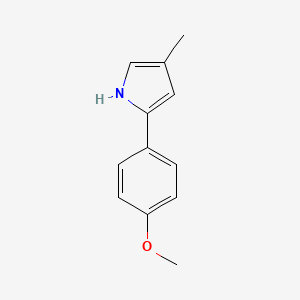
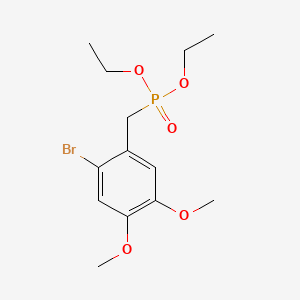
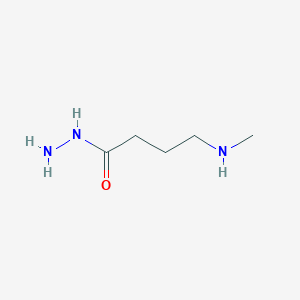
![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide](/img/structure/B13700770.png)
![4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B13700775.png)
